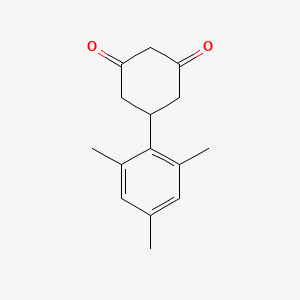

5-Mesityl-1,3-cyclohexanedione

Description

Significance of 1,3-Cyclohexanedione (B196179) Core Structures in Organic Synthesis Research

The 1,3-cyclohexanedione moiety is a well-established and highly versatile precursor in the synthesis of a wide array of organic molecules. researchgate.net Its importance stems from the presence of highly reactive methylene (B1212753) and dicarbonyl groups, which allow for a multitude of chemical transformations. wm.edu This reactivity makes it a cornerstone for the construction of complex molecular architectures, including various heterocyclic compounds and natural products. researchgate.netsioc-journal.cn

The inherent keto-enol tautomerism of the 1,3-dicarbonyl system further expands its synthetic utility, providing multiple reactive sites for both electrophilic and nucleophilic reagents. libretexts.org This adaptability has led to the use of 1,3-cyclohexanedione derivatives in the synthesis of compounds with a broad spectrum of biological activities, including:

Antimicrobial and Antifungal Agents: The core structure is a key component in various compounds exhibiting these properties. rug.nl

Anti-inflammatory and Analgesic Compounds: Derivatives have been shown to possess anti-inflammatory and pain-relieving effects. researchgate.net

Anticancer and Antiviral Agents: The scaffold is utilized in the synthesis of molecules with potential therapeutic applications in oncology and virology. researchgate.netsioc-journal.cn

Herbicides and Pesticides: Many commercially important agrochemicals contain the 1,3-cyclohexanedione framework. researchgate.nettnstate.educhesci.com

The synthesis of various fused heterocyclic systems, such as quinolines, acridines, and chromenes, often employs 1,3-cyclohexanedione and its derivatives as starting materials. researchgate.netsioc-journal.cn For instance, condensation reactions with various reagents can lead to the formation of these complex ring systems. sioc-journal.cn

Rationale for Mesityl Substitution: Steric and Electronic Considerations in Chemical Design

The incorporation of a mesityl group at the 5-position of the 1,3-cyclohexanedione ring is a deliberate design choice driven by both steric and electronic factors. The mesityl group is known for its significant steric bulk, which can profoundly influence the course of chemical reactions.

Steric Effects:

The three methyl groups on the phenyl ring of the mesityl substituent create substantial steric hindrance. nih.gov This bulkiness can:

Control Regioselectivity: By physically blocking certain reaction pathways, the mesityl group can direct incoming reagents to specific positions on the molecule, leading to the preferential formation of one isomer over others. nih.gov

Influence Reaction Rates: The steric hindrance can slow down reactions by impeding the approach of reactants to the reactive centers of the molecule. nih.gov In some cases, this can be advantageous, allowing for greater control over the reaction.

Stabilize Reactive Intermediates: The bulk of the mesityl group can provide a "steric shield" that protects reactive intermediates from further reactions, enhancing the yield of the desired product.

Electronic Effects:

The methyl groups of the mesityl substituent are electron-donating groups (EDGs). walisongo.ac.id This property alters the electron density of the aromatic ring and, by extension, the entire molecule.

Increased Nucleophilicity: The electron-donating nature of the methyl groups increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. walisongo.ac.id

Modulation of Reactivity: The electronic influence of the mesityl group can affect the acidity of the protons on the cyclohexanedione ring and influence the equilibrium of the keto-enol tautomerism. nih.govorgsyn.org This modulation of reactivity is a key tool for chemists in designing synthetic routes.

The interplay of these steric and electronic effects makes the mesityl group a powerful tool for fine-tuning the properties and reactivity of the 1,3-cyclohexanedione core, allowing for the rational design of molecules with specific desired characteristics.

Historical Context and Evolution of Research on Substituted 1,3-Cyclohexanediones

The study of 1,3-dicarbonyl compounds has a rich history in organic chemistry, with the Claisen condensation, first described in 1887, being a foundational method for their synthesis. orgsyn.org The development of synthetic methods for substituted 1,3-cyclohexanediones has been a continuous area of research, driven by the quest for new molecules with valuable properties.

A notable example in the history of substituted 1,3-cyclohexanediones is the synthesis of 5,5-dimethyl-1,3-cyclohexanedione, commonly known as dimedone. The classical synthesis of dimedone involves the Michael addition of diethyl malonate to mesityl oxide, followed by cyclization and decarboxylation. tnstate.edumdpi.com This reaction highlights the early use of fundamental organic reactions to construct the cyclohexanedione ring system.

Over the years, research has expanded to include a wide variety of substituents at different positions on the cyclohexanedione ring. The synthesis of 5-aryl-1,3-cyclohexanediones, for instance, can be achieved through methods like the Michael addition of Grignard reagents to α,β-unsaturated ketones. rug.nlbeilstein-journals.org The development of multicomponent reactions has further streamlined the synthesis of complex molecules derived from 1,3-cyclohexanediones, offering more efficient and environmentally friendly routes. acs.org The ongoing exploration of new synthetic methodologies and the investigation of the properties of novel substituted 1,3-cyclohexanediones, such as 5-Mesityl-1,3-cyclohexanedione, continue to be active areas of academic research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-9-4-10(2)15(11(3)5-9)12-6-13(16)8-14(17)7-12/h4-5,12H,6-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCPDRWZRFMXHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2CC(=O)CC(=O)C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355164 | |

| Record name | 5-MESITYL-1,3-CYCLOHEXANEDIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88311-79-9 | |

| Record name | 5-MESITYL-1,3-CYCLOHEXANEDIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 5 Mesityl 1,3 Cyclohexanedione Analogues

Tautomeric Equilibria in 1,3-Cyclohexanedione (B196179) Systems

Keto-Enol Tautomerism and Factors Influencing Equilibrium Position

1,3-Cyclohexanediones exist in a dynamic equilibrium between their diketo and enol tautomers. numberanalytics.comvaia.com Unlike their acyclic counterparts, the enol form of cyclic β-diketones can be significantly populated. The position of this equilibrium is governed by a delicate balance of several factors, including the solvent, temperature, pH, and the nature of substituents on the ring. numberanalytics.commasterorganicchemistry.com

The solvent plays a crucial role in stabilizing one tautomer over the other. numberanalytics.com Polar protic solvents can form hydrogen bonds with both the keto and enol forms, but the effect on the enol form is often more pronounced, leading to its stabilization. sonar.ch Conversely, in nonpolar solvents, the diketo form may be more favored. Temperature also influences the equilibrium, with higher temperatures generally shifting the equilibrium towards the less stable tautomer. numberanalytics.com

Substituents on the cyclohexanedione ring exert both electronic and steric effects that can dramatically alter the keto-enol ratio. numberanalytics.com Electron-donating groups can stabilize the enol form through resonance. For instance, in 5,5-dimethyl-1,3-cyclohexanedione, the enol form is predominant due to the stabilizing effect of the methyl groups. vaia.com The bulky mesityl group at the 5-position in 5-mesityl-1,3-cyclohexanedione is expected to introduce significant steric hindrance, which could influence the planarity of the enol system and thus the equilibrium position. While specific data for the 5-mesityl analogue is scarce, studies on other 5-substituted cyclohexanediones suggest that the electronic nature of the substituent is a key determinant of the enol content. rsc.org

Table 1: Factors Influencing Keto-Enol Equilibrium in 1,3-Cyclohexanedione Analogues

| Factor | Influence on Equilibrium | Example |

| Solvent Polarity | Polar solvents can stabilize the enol form through hydrogen bonding. sonar.ch | The enol content of 1,3-cyclohexanedione is generally higher in polar solvents. |

| Temperature | Increasing temperature can shift the equilibrium towards the less stable tautomer. numberanalytics.com | |

| pH | The acidity or basicity of the medium can influence the protonation state and favor one tautomer. numberanalytics.com | |

| Substituents | Electron-donating groups can stabilize the enol form through resonance and hyperconjugation. vaia.com Steric effects can also play a role. | The enol form of 5,5-dimethyl-1,3-cyclohexanedione is highly favored. vaia.com |

Spectroscopic and Computational Analysis of Tautomeric Forms

The tautomeric equilibrium of 1,3-cyclohexanedione analogues can be investigated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. researchgate.net In ¹H NMR spectroscopy, the presence of both tautomers can be confirmed by the appearance of distinct signals for the protons in each form. For example, the enolic proton typically appears as a broad singlet at a downfield chemical shift.

IR spectroscopy is also a powerful tool for identifying the functional groups present in each tautomer. The diketo form is characterized by two distinct carbonyl (C=O) stretching frequencies, while the enol form exhibits a C=O stretch at a lower frequency due to conjugation, as well as a broad O-H stretching band. researchgate.net

Computational methods, such as Density Functional Theory (DFT), have become invaluable for studying the relative stabilities of tautomers and the energy barriers for their interconversion. researchgate.netnih.gov These calculations can provide insights into the geometric parameters and electronic properties of the keto and enol forms, helping to rationalize the experimental observations. For 1,3-cyclohexanedione, computational studies have shown that the diketo form can exist in chair and boat conformations. nih.gov The introduction of a bulky substituent like the mesityl group would likely favor specific conformations to minimize steric strain. Theoretical studies on related 2-aryl-1,3-diones have also been conducted to understand their tautomeric preferences. acs.org

Table 2: Spectroscopic Signatures of Keto and Enol Tautomers of 1,3-Cyclohexanedione Analogues

| Spectroscopic Technique | Keto Form | Enol Form |

| ¹H NMR | Signals for methylene (B1212753) protons adjacent to carbonyls. | Signal for enolic proton (downfield), vinyl proton signal. |

| ¹³C NMR | Two distinct carbonyl carbon signals. mdpi.com | Carbonyl carbon signal at a different chemical shift, signals for C=C double bond. mdpi.com |

| IR Spectroscopy | Two C=O stretching bands. | One C=O stretching band (lower frequency), broad O-H stretching band. researchgate.net |

Nucleophilic and Electrophilic Reactivity Profiles

Reactions Involving Active Methylene Protons (C-2 Position)

The methylene protons at the C-2 position of 1,3-cyclohexanediones are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. organic-chemistry.org This acidity allows for the facile deprotonation by a base to form a stabilized enolate anion. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and acylation. organic-chemistry.orgresearchgate.net

The reactivity of the active methylene group is influenced by the tautomeric equilibrium. While the diketo form is the species that is deprotonated, the stability of the resulting enolate is key to the reactivity. The presence of a mesityl group at the 5-position is not expected to directly participate in the delocalization of the negative charge of the enolate formed at C-2. However, its steric bulk might influence the approach of electrophiles to the C-2 position.

Condensation Reactions with Carbonyl Compounds (e.g., Aldehydes)

1,3-Cyclohexanediones readily undergo condensation reactions with aldehydes, most notably the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the initial formation of an enolate from the dione (B5365651), which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct typically undergoes dehydration to yield an α,β-unsaturated dicarbonyl compound. wikipedia.org

These condensation reactions are often catalyzed by weak bases like piperidine (B6355638) or can be carried out under solvent-free conditions. scispace.comresearchgate.net The reaction of 1,3-cyclohexanedione with aromatic aldehydes can lead to the formation of xanthene derivatives through a tandem Knoevenagel condensation followed by a Michael addition. researchgate.net In the case of this compound, the steric hindrance from the mesityl group might influence the rate of the initial condensation and could potentially affect the stereochemical outcome of subsequent reactions. The reaction of 5,5-dimethyl-1,3-cyclohexanedione with aromatic aldehydes has been extensively studied and serves as a good model for understanding the potential reactivity of the 5-mesityl analogue. scispace.com

Table 3: Products of Condensation Reactions of 1,3-Cyclohexanedione Analogues with Aldehydes

| 1,3-Dione Analogue | Aldehyde | Catalyst/Conditions | Major Product(s) |

| 1,3-Cyclohexanedione | Aromatic Aldehyde | Base (e.g., piperidine) | 2-(Arylmethylene)-1,3-cyclohexanedione |

| 5,5-Dimethyl-1,3-cyclohexanedione | Aromatic Aldehyde | Solvent-free, grinding | 2,2'-(Arylmethylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) or 9-Aryl-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione scispace.com |

| 1,3-Cyclohexanedione | Aromatic Aldehyde | TBAHS, microwave | 9-Aryl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione derivatives researchgate.net |

Michael Addition Reactivity of the 1,3-Cyclohexanedione Anion

The enolate anion derived from 1,3-cyclohexanediones is an excellent Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds. wikipedia.orgchemeurope.com The reaction involves the 1,4-addition of the enolate to the Michael acceptor, leading to the formation of a new carbon-carbon bond at the β-position of the acceptor. spcmc.ac.in

The Michael addition is a versatile method for the synthesis of complex molecules, and the reactivity of the 1,3-cyclohexanedione anion is well-documented. studycorgi.com The reaction of the enolate of 1,3-cyclohexanedione with an α,β-unsaturated ketone, for instance, is a key step in the Robinson annulation, a powerful method for the formation of six-membered rings. The steric and electronic properties of the substituent at the 5-position of the cyclohexanedione ring can influence the regioselectivity and stereoselectivity of the Michael addition. While no specific studies on the Michael addition reactivity of the this compound anion are readily available, it is anticipated that the bulky mesityl group would sterically hinder the approach to one face of the enolate, potentially leading to diastereoselective additions.

Influence of the Mesityl Group on Reaction Pathways and Selectivity

The mesityl group, a 2,4,6-trimethylphenyl substituent, plays a pivotal role in directing the course and influencing the efficiency of chemical reactions involving this compound and its analogues. Its impact stems from a combination of steric and electronic effects.

Steric Hindrance Effects of the Mesityl Moiety on Reaction Rates and Outcomes

The sheer bulk of the mesityl group is a dominant factor in the reactivity of this compound. This steric hindrance can significantly impede the approach of reactants to the cyclohexanedione ring, thereby influencing reaction rates and determining the feasibility of certain transformations.

The presence of bulky substituents can slow down reaction rates by hindering the approach of electrophiles to an aromatic ring. For instance, the nitration of mesitylene (B46885) (1,3,5-trimethylbenzene) is slower than that of toluene (B28343) due to the increased steric hindrance from the three methyl groups. numberanalytics.com This principle extends to the reactions of this compound, where the mesityl group shields the dione ring system.

In the context of N-heterocyclic carbene (NHC) catalyzed reactions, the steric bulk of N-mesityl substituents has been shown to be crucial. While seemingly counterintuitive for reactions sensitive to steric hindrance, bulkier catalysts with N-mesityl groups have demonstrated superior performance in certain cases. nih.gov Mechanistic studies suggest that the steric congestion in the initial adduct formed between the NHC and an aldehyde is relieved by the rapid formation of the Breslow intermediate. nih.gov This indicates that the steric bulk of the mesityl group can, in some instances, accelerate key steps in a catalytic cycle by destabilizing intermediates and favoring the forward reaction pathway. nih.gov

Conversely, in reactions where nucleophilic attack is required, the mesityl group can significantly reduce reactivity. For example, in mesityl 2,4,6-trimethylbenzoate, the steric hindrance from the mesityl group leads to reduced reactivity in nucleophilic substitution reactions when compared to less hindered analogues. Similarly, for 3-Mesityl-2,2-dimethylpropan-1-amine, the bulky mesityl group is expected to decrease its nucleophilicity.

The table below illustrates the impact of steric hindrance on reaction outcomes for various mesityl-containing compounds.

| Compound | Reaction Type | Observed Effect of Mesityl Group | Reference |

| Acetomesitylene | Ketone reactions (e.g., oxime formation) | Gives few of the characteristic reactions of ketones due to steric hindrance. acs.org | acs.org |

| Dimesityl ketone | Enolization | Enolization is impossible due to the steric hindrance from the two mesityl groups. acs.org | acs.org |

| Mesitoyl chloride | Friedel-Crafts acylation | Fails to undergo Friedel-Crafts acylation with mesitylene, highlighting extreme steric hindrance. | |

| N-mesityl substituted NHCs | NHC-catalyzed reactions of enals | Dramatically enhanced rates of reaction and different outcomes compared to less hindered NHCs. nih.gov | nih.gov |

| Mesitylene | Electrophilic Aromatic Substitution (Nitration) | Slower reaction rate compared to toluene due to increased steric hindrance. numberanalytics.com | numberanalytics.com |

Electronic Modulation by the Mesityl Group and its Impact on Reactivity

Beyond its steric profile, the mesityl group also exerts electronic effects that modulate the reactivity of the cyclohexanedione ring. The three methyl groups on the phenyl ring are electron-donating through hyperconjugation and inductive effects. This increased electron density on the aromatic ring can influence the acidity of the α-protons on the cyclohexanedione ring and the nucleophilicity of the enolate.

While the steric effects often dominate, the electronic contributions of the mesityl group cannot be disregarded. In the context of N-heterocyclic carbene catalysis, initial hypotheses often point to electronic differences as the source of reactivity variations. nih.gov However, in some cases, the observed reactivity trends argue against a purely electronic effect and instead highlight the primacy of sterics. nih.gov For instance, the behavior of an N-trimethoxy substituted catalyst, which is electronically different but sterically less hindered than an N-mesityl catalyst, can be more similar to a sterically less hindered but electronically different N-pentafluorophenyl catalyst. nih.gov

In a study on the reaction of bpyNiEt2 with various aryl azides, it was noted that the methyl groups of the mesityl group are electron-donating, which would be expected to make the mesityl group more electron-rich than its less substituted counterparts. acs.org This electronic enrichment can influence the thermodynamics and kinetics of reactions. acs.org

The electronic nature of substituents on aryl rings can also play a significant role in the reactivity of metal-imido complexes. Electron-rich imido complexes have been observed to undergo transfer to nucleophiles, while electrophilic imido complexes can participate in reactions like C-H bond amination. nih.gov This highlights how the electronic properties of an aryl group, such as the mesityl group, can dictate the reaction pathways available to a molecule.

Advanced Oxidation and Reduction Chemistry of 1,3-Cyclohexanediones

1,3-Cyclohexanediones are versatile substrates for a variety of oxidation and reduction reactions, leading to a range of valuable chemical intermediates. Advanced oxidation processes (AOPs) often involve the generation of highly reactive oxygen species, such as hydroxyl radicals, which can react with these diones. unican.es

The electrochemical oxidation of 1,3-cyclohexanedione in aqueous sulfuric acid at a platinum electrode has been shown to produce 1,2,3-cyclohexanetrione (B14154398) with yields of approximately 76%. oup.com This transformation highlights the susceptibility of the methylene group adjacent to the carbonyls to oxidation.

In the context of redox flow batteries, the electrochemical reduction and oxidation of cyclohexanedione isomers have been investigated. researchgate.net The reduction of 1,3-cyclohexanedione, in particular, exhibits a highly negative electrode potential in acidic media, making it a candidate for the negative electrode in such energy storage systems. researchgate.net The process is described as a proton-coupled electron transfer. researchgate.net

The reduction of 1,3-cyclohexanediones can also be achieved through catalytic hydrogenation. For instance, the oximation of 1,3-cyclohexanedione followed by hydrogenation over a Raney nickel catalyst yields 1,3-cyclohexanediamine. mdpi.com This demonstrates a pathway to convert the dione functionality into amino groups.

The table below summarizes key findings in the oxidation and reduction of 1,3-cyclohexanedione.

| Reaction Type | Reagents/Conditions | Product | Key Findings | Reference |

| Electrochemical Oxidation | Aqueous H₂SO₄, Platinum electrode | 1,2,3-Cyclohexanetrione | Yields of ~76% and current efficiencies up to 54% were achieved. oup.com | oup.com |

| Electrochemical Reduction | Aqueous acidic media (pH < 3) | Reduced cyclohexanedione species | Exhibits a highly negative electrode potential, suitable for redox flow batteries. researchgate.net | researchgate.net |

| Reductive Amination (via oximation) | 1. NH₂OH·HCl2. H₂, Raney Ni | 1,3-Cyclohexanediamine | An efficient two-step process to convert the dione to a diamine. mdpi.com | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-Mesityl-1,3-cyclohexanedione, offering detailed insights into its atomic framework.

¹H NMR and ¹³C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental in assigning the chemical structure of this compound. The ¹H NMR spectrum typically displays signals corresponding to the protons of the mesityl group and the cyclohexanedione ring. The aromatic protons of the mesityl group appear as a characteristic singlet, while the methyl groups on the mesityl ring also produce a distinct singlet. The protons on the cyclohexanedione ring exhibit more complex splitting patterns due to their various chemical environments.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons of the dione (B5365651) functionality, the aromatic carbons of the mesityl group, and the aliphatic carbons of the cyclohexane (B81311) ring. The chemical shifts of the carbonyl carbons are typically observed in the downfield region of the spectrum.

Interactive Data Table: Representative NMR Data for Cyclohexanedione Analogs

| Nucleus | Chemical Shift (δ) | Assignment |

| ¹H | ~1.08 ppm | C5-CH₃ |

| ¹H | ~2.52 ppm | C2-COCH₃ |

| ¹³C | ~205.3 ppm | Cyclohexanedione C=O |

| ¹³C | ~199.8 ppm | Acetyl C=O |

Note: This table presents generalized data for related structures to illustrate typical chemical shift ranges.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex structure of this compound. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton and carbon signals that are directly bonded, allowing for the definitive assignment of which protons are attached to which carbons. emerypharma.comresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. emerypharma.comresearchgate.net This is crucial for establishing the connectivity between the mesityl group and the cyclohexanedione ring, as well as the relative positions of the functional groups on the ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space interactions between protons that are in close proximity. researchgate.netresearchgate.net This is particularly useful for determining the stereochemistry and conformational preferences of the molecule, such as the orientation of the mesityl group relative to the cyclohexanedione ring. researchgate.net

Chemical Shift Analysis and Conformational Insights Related to the Mesityl Group

The chemical shifts of the protons and carbons in both the mesityl group and the cyclohexanedione ring are sensitive to the molecule's conformation. acs.org The rotation of the mesityl group relative to the cyclohexanedione ring can be sterically hindered, leading to distinct conformational isomers. This restricted rotation can result in different chemical environments for the ortho and meta protons and carbons of the mesityl group, which can be observed in the NMR spectra. Detailed analysis of these chemical shifts, often aided by computational modeling, can provide valuable insights into the preferred conformations of the molecule in solution. ethz.ch

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the 1,3-dione system. davcollegekanpur.ac.in These bands are typically observed in the region of 1700-1750 cm⁻¹. The presence of conjugation and potential hydrogen bonding in the enol form can influence the exact position and shape of these peaks. Additionally, the spectrum will show characteristic absorptions for C-H stretching and bending vibrations of the aromatic mesityl group and the aliphatic cyclohexane ring.

Interactive Data Table: Characteristic IR Absorptions for Cyclohexanedione Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| C=O (ketone) | 1705 - 1678 | Stretching |

| C-H (methyl) | 1380 | Bending |

Note: This table shows typical IR absorption ranges for related dione compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound. The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the compound. ontosight.aisavemyexams.com The fragmentation pattern provides valuable structural information. libretexts.orgcore.ac.uk Common fragmentation pathways for this molecule may involve the loss of the mesityl group, cleavage of the cyclohexanedione ring, and loss of small neutral molecules like carbon monoxide (CO). The analysis of these fragment ions helps to piece together the structure of the original molecule. nih.gov

Millimeter-Wave Spectroscopy for Gas-Phase Conformational Analysis

Millimeter-wave (MMW) spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase. For this compound, MMW spectroscopy can provide precise information about its gas-phase structure and conformational landscape. By analyzing the rotational constants derived from the MMW spectrum, it is possible to determine the moments of inertia and, consequently, the three-dimensional arrangement of the atoms with high accuracy. This technique is particularly powerful for distinguishing between different conformers that may exist due to the rotation of the mesityl group or puckering of the cyclohexane ring. acs.org

Theoretical and Computational Chemistry Studies

Conformational Analysis and Energy Landscapes of 1,3-Cyclohexanediones

The conformational flexibility of the six-membered ring is a defining feature of cyclohexanediones. The presence of a bulky mesityl group at the 5-position introduces significant steric considerations that govern the preferred three-dimensional structure of the molecule.

The 1,3-cyclohexanedione (B196179) ring, similar to cyclohexane (B81311), predominantly adopts a chair conformation to minimize angular and torsional strain. This chair conformation is in dynamic equilibrium with its inverted form through a process known as ring inversion. During this interconversion, the molecule passes through higher-energy transition states, including twist-boat and boat conformations.

For the parent 1,3-cyclohexanedione, computational studies have quantified the energy associated with this process. The conformational inversion energy has been calculated to be approximately 1.87 kcal/mol, a value determined at the M06-2x/6-311++G(2d,2p) level of theory. scielo.org.mxscielo.org.mxjmcs.org.mx This relatively low barrier indicates a rapid interconversion at room temperature. The global inversion process involves a combination of inversion and topomerization (interconversion between equivalent conformations) that originates from a boat-boat interconversion pathway. scielo.org.mxscielo.org.mx

In 5-Mesityl-1,3-cyclohexanedione, the mesityl group can occupy either an axial or an equatorial position. Due to the significant steric bulk of the mesityl group, the conformation where it is in the equatorial position is overwhelmingly more stable. An axial mesityl group would experience severe steric hindrance from the axial hydrogens at the 1 and 3 positions, a phenomenon known as 1,3-diaxial interaction. libretexts.org This strong steric repulsion destabilizes the axial conformer to such an extent that the population of this form at equilibrium is negligible. Consequently, the 5-mesityl substituent effectively "locks" the ring in the conformation where it occupies the equatorial position, significantly influencing the energy landscape of the chair-chair interconversion compared to the unsubstituted ring.

| Compound | Computational Method | Calculated Inversion Energy (kcal/mol) | Reference |

|---|---|---|---|

| 1,3-Cyclohexanedione | M06-2x/6-311++G(2d,2p) | 1.87 | scielo.org.mxscielo.org.mxjmcs.org.mx |

A key aspect of the chemistry of 1,3-dicarbonyl compounds is keto-enol tautomerism. This compound can exist in equilibrium between its diketo form and its enol form. In solution, the parent 1,3-cyclohexanedione exists predominantly as the enol tautomer, which is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond. wikipedia.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are indispensable for predicting the electronic properties and reactivity of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed information on electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) has become a standard tool for investigating organic reaction mechanisms, offering a good balance between computational cost and accuracy. For derivatives of 1,3-cyclohexanedione, DFT has been applied to quantitative structure-activity relationship (QSAR) studies, helping to correlate molecular structure with biological activity. acs.org

DFT calculations can be used to model the potential energy surfaces of chemical reactions involving this compound. This allows for the determination of transition state structures and the calculation of activation energies, providing a detailed mechanistic understanding. For instance, DFT could be used to elucidate the mechanism of alkylation or condensation reactions at the C2 position, predicting the regioselectivity and stereoselectivity of such transformations. Studies on related systems have demonstrated the utility of DFT in explaining the outcomes of various organic reactions, including cycloadditions. mdpi.com

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods are fundamental for accurately determining the equilibrium geometry of a molecule, which corresponds to the minimum on the potential energy surface.

For this compound, ab initio calculations, such as Hartree-Fock (HF) or higher-level methods like MP2, can be used to perform geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the lowest possible energy. The result is a precise prediction of bond lengths, bond angles, and dihedral angles. An accurate molecular geometry is the foundation for all other computational predictions, including vibrational frequencies, electronic properties, and reaction energetics. The bulky nature of the mesityl group makes accurate geometry optimization essential for understanding its steric influence on the cyclohexane ring's conformation.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms by solving Newton's equations of motion, offering insights into conformational changes, solvation, and intermolecular interactions.

For 1,3-cyclohexanedione derivatives, MD simulations have been used to understand their interactions with biological targets, such as proteins, which is a key aspect of computer-aided drug design. acs.org An MD simulation of this compound in a solvent like water or chloroform would reveal how the molecule moves and how its conformation fluctuates in a condensed phase. It would also provide a detailed picture of the solvation shell and the specific interactions (e.g., hydrogen bonds, van der Waals forces) between the solute and solvent molecules. This information is critical for understanding the molecule's behavior in realistic chemical environments and its potential interactions with other molecules.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Theoretical and computational chemistry serves as a powerful tool in the prediction of spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, computational methods can be employed to predict various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These theoretical predictions can then be validated against experimentally obtained data to confirm the molecular structure and understand its electronic properties.

General Approach to Prediction and Validation:

The process typically involves the following steps:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the this compound molecule using computational methods such as Density Functional Theory (DFT).

Spectroscopic Prediction: Using the optimized geometry, the spectroscopic properties are calculated. For instance, NMR chemical shifts are predicted using methods like Gauge-Including Atomic Orbital (GIAO). IR frequencies and intensities are calculated from the vibrational modes of the molecule. UV-Vis absorption wavelengths are predicted using Time-Dependent DFT (TD-DFT).

Experimental Analysis: The compound is synthesized, and its actual NMR, IR, and UV-Vis spectra are recorded.

Validation: The computationally predicted spectra are compared with the experimental spectra. A good correlation between the predicted and experimental data provides strong evidence for the correctness of the molecular structure and the computational model used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods can predict both ¹H and ¹³C NMR chemical shifts. The predicted values for a hypothetical analysis of this compound would be compared to experimental values obtained from a dissolved sample. Discrepancies between the predicted and experimental values can often be rationalized by considering solvent effects and conformational dynamics that may not be fully captured by the computational model.

Table 1: Hypothetical Comparison of Predicted and Experimental ¹H NMR Chemical Shifts for this compound (Note: This table is illustrative as specific experimental data is not available in the reviewed literature.)

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Aromatic CH | Calculated Value | Observed Value |

| Methyl (Mesityl) | Calculated Value | Observed Value |

| CH (Cyclohexanedione) | Calculated Value | Observed Value |

| CH₂ (Cyclohexanedione) | Calculated Value | Observed Value |

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy predicts the vibrational frequencies corresponding to different functional groups within the molecule. For this compound, key vibrational modes would include the C=O stretching of the dione (B5365651), C-H stretching of the aromatic and aliphatic parts, and C=C stretching of the mesityl group.

Table 2: Hypothetical Comparison of Predicted and Experimental IR Frequencies for this compound (Note: This table is illustrative as specific experimental data is not available in the reviewed literature.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | Calculated Value | Observed Value |

| Aromatic C=C Stretch | Calculated Value | Observed Value |

| Aromatic C-H Stretch | Calculated Value | Observed Value |

| Aliphatic C-H Stretch | Calculated Value | Observed Value |

Ultraviolet-Visible (UV-Vis) Spectroscopy

TD-DFT calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum. These transitions are typically π → π* and n → π* for a molecule like this compound, which contains both π systems and lone pairs on the oxygen atoms.

Table 3: Hypothetical Comparison of Predicted and Experimental UV-Vis Absorption for this compound (Note: This table is illustrative as specific experimental data is not available in the reviewed literature.)

| Electronic Transition | Predicted λmax (nm) | Experimental λmax (nm) |

| π → π | Calculated Value | Observed Value |

| n → π | Calculated Value | Observed Value |

Derivatization and Functionalization Pathways for Advanced Chemical Structures

Synthesis of Heterocyclic Compounds Incorporating the 1,3-Cyclohexanedione (B196179) Core

The 1,3-dicarbonyl motif within 5-Mesityl-1,3-cyclohexanedione is an excellent starting point for the construction of various heterocyclic compounds. Through condensation reactions with appropriate binucleophiles, the dione (B5365651) can be incorporated into fused ring systems, leading to the formation of xanthenes, pyrimidoquinolines, indazoles, and isoxazoles.

Formation of Xanthene Derivatives

Xanthene and its derivatives are an important class of oxygen-containing heterocycles with diverse applications. The synthesis of xanthene derivatives from this compound is typically achieved through a one-pot, three-component condensation reaction involving two equivalents of the dione and one equivalent of an aldehyde. scholarsresearchlibrary.commdpi.com This reaction is often catalyzed by an acid or a solid support catalyst. scholarsresearchlibrary.com

The proposed mechanism involves an initial Knoevenagel condensation of the aldehyde with one molecule of this compound to form an intermediate. This is followed by a Michael addition of the second molecule of the dione to the α,β-unsaturated ketone. Subsequent cyclization and dehydration yield the final xanthene derivative. The mesityl group at the 5-position remains intact throughout the reaction sequence, providing steric bulk to the resulting xanthene framework.

Table 1: Synthesis of Xanthene Derivatives from this compound

| Aldehyde (R-CHO) | Product Name | Catalyst |

|---|---|---|

| Benzaldehyde | 9-Phenyl-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8-octahydroxanthene | H+ |

| 4-Chlorobenzaldehyde | 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8-octahydroxanthene | H+ |

| 4-Nitrobenzaldehyde | 9-(4-Nitrophenyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8-octahydroxanthene | H+ |

| 4-Methoxybenzaldehyde | 9-(4-Methoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8-octahydroxanthene | H+ |

Synthesis of Pyrimidoquinoline Frameworks

Pyrimidoquinolines are a class of fused heterocyclic compounds that exhibit a range of biological activities. The synthesis of pyrimidoquinoline frameworks from this compound can be accomplished through a multicomponent reaction involving an aromatic aldehyde and an aminopyrimidine, such as 6-amino-1,3-dimethyluracil. nih.govrsc.org

This reaction proceeds via an initial Knoevenagel condensation between the aldehyde and this compound to form a 2-arylidenemesityl-1,3-cyclohexanedione intermediate. nih.gov Subsequent Michael addition of the aminopyrimidine to this intermediate, followed by intramolecular cyclization and dehydration, affords the pyrimidoquinoline skeleton. The mesityl group at the 5-position of the cyclohexanedione ring is retained in the final product, influencing its steric and electronic properties.

Table 2: Synthesis of Pyrimidoquinoline Frameworks

| Aromatic Aldehyde (Ar-CHO) | Aminopyrimidine | Product Name |

|---|---|---|

| Benzaldehyde | 6-Amino-1,3-dimethyluracil | 5-Phenyl-10-mesityl-1,3-dimethyl-1,2,3,4,5,10-hexahydro-pyrimido[4,5-b]quinoline-2,4-dione |

| 4-Methylbenzaldehyde | 6-Amino-1,3-dimethyluracil | 5-(4-Methylphenyl)-10-mesityl-1,3-dimethyl-1,2,3,4,5,10-hexahydro-pyrimido[4,5-b]quinoline-2,4-dione |

| 4-Chlorobenzaldehyde | 6-Amino-1,3-dimethyluracil | 5-(4-Chlorophenyl)-10-mesityl-1,3-dimethyl-1,2,3,4,5,10-hexahydro-pyrimido[4,5-b]quinoline-2,4-dione |

| 2-Naphthaldehyde | 6-Amino-1,3-dimethyluracil | 5-(2-Naphthyl)-10-mesityl-1,3-dimethyl-1,2,3,4,5,10-hexahydro-pyrimido[4,5-b]quinoline-2,4-dione |

Generation of Indazole and Isoxazole (B147169) Systems

The 1,3-dicarbonyl functionality of this compound also serves as a key synthon for the construction of five-membered heterocyclic rings such as indazoles and isoxazoles.

Isoxazole Systems: The synthesis of isoxazole derivatives can be achieved through the reaction of this compound with hydroxylamine. youtube.com The reaction proceeds through the formation of an oxime at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the fused isoxazole ring system. This provides a direct route to isoxazoles fused to the mesityl-substituted cyclohexane (B81311) ring.

Indazole Systems: The synthesis of indazole frameworks from 1,3-dicarbonyl compounds is less direct and typically involves a multi-step sequence. A plausible route would involve the reaction of this compound with a hydrazine (B178648) derivative. The initial condensation would form a hydrazone, which could then undergo cyclization under appropriate conditions to form the fused pyrazole (B372694) ring of the indazole system. The specific reaction conditions would determine the final structure and substitution pattern of the resulting indazole.

Table 3: Proposed Synthesis of Indazole and Isoxazole Systems

| Reagent | Heterocyclic System | Proposed Product Name |

|---|---|---|

| Hydroxylamine | Isoxazole | 7-Mesityl-3a,4,5,6-tetrahydrobenzo[c]isoxazol-3(1H)-one |

| Hydrazine | Indazole | 6-Mesityl-1,4,5,6-tetrahydroindazol-7(2H)-one |

| Phenylhydrazine | Indazole | 2-Phenyl-6-mesityl-1,4,5,6-tetrahydroindazol-7(2H)-one |

Modification at the Active Methylene (B1212753) (C-2) Position

The methylene group at the C-2 position of this compound is flanked by two carbonyl groups, rendering it highly acidic and thus susceptible to a variety of chemical modifications. This active methylene position is a key site for functionalization, allowing for the introduction of alkyl and alkylidene substituents.

C-Alkylation Reactions

The C-alkylation of this compound at the C-2 position can be achieved by treating the dione with a base to form the corresponding enolate, which then acts as a nucleophile to attack an alkyl halide. The choice of base and reaction conditions is crucial to favor C-alkylation over O-alkylation. The steric hindrance provided by the mesityl group at the 5-position may influence the regioselectivity of this reaction.

Table 4: C-Alkylation of this compound

| Alkyl Halide (R-X) | Base | Product Name |

|---|---|---|

| Methyl iodide | Sodium ethoxide | 2-Methyl-5-mesityl-1,3-cyclohexanedione |

| Ethyl bromide | Potassium carbonate | 2-Ethyl-5-mesityl-1,3-cyclohexanedione |

| Benzyl chloride | Sodium hydride | 2-Benzyl-5-mesityl-1,3-cyclohexanedione |

| Allyl bromide | Lithium diisopropylamide | 2-Allyl-5-mesityl-1,3-cyclohexanedione |

Synthesis of 2-Alkylidene-1,3-cyclohexanediones

The synthesis of 2-alkylidene-1,3-cyclohexanediones from this compound is readily accomplished through the Knoevenagel condensation reaction with aldehydes or ketones. sciensage.infonih.gov This reaction involves the base-catalyzed condensation of the active methylene group of the dione with the carbonyl group of the aldehyde or ketone, followed by dehydration to yield the α,β-unsaturated dione. orientjchem.org The resulting 2-alkylidene derivatives are valuable intermediates for further synthetic transformations.

Table 5: Synthesis of 2-Alkylidene-5-mesityl-1,3-cyclohexanediones

| Aldehyde/Ketone | Base | Product Name |

|---|---|---|

| Formaldehyde | Piperidine (B6355638) | 2-Methylene-5-mesityl-1,3-cyclohexanedione |

| Acetaldehyde | Pyrrolidine | 2-Ethylidene-5-mesityl-1,3-cyclohexanedione |

| Benzaldehyde | Piperidine/Acetic acid | 2-Benzylidene-5-mesityl-1,3-cyclohexanedione |

| Acetone (B3395972) | Triethylamine | 2-Isopropylidene-5-mesityl-1,3-cyclohexanedione |

Formation of Schiff Bases and Related Imines

The formation of Schiff bases and related imines from 1,3-dicarbonyl compounds is a well-established transformation in organic chemistry. Generally, 1,3-cyclohexanediones can react with primary amines under acidic or neutral conditions, typically with the removal of water, to form vinylogous amides or enamines, which can exist in equilibrium with their imine tautomers. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups, followed by dehydration.

In the specific case of this compound, the presence of the two carbonyl groups offers sites for condensation with primary amines to form Schiff bases (C=N bonds). The reaction would involve the nucleophilic addition of a primary amine to one of the ketone functionalities, followed by the elimination of a water molecule to form the imine. Due to the tautomeric nature of the β-dicarbonyl system, the initial product is often a more stable enaminone.

A general reaction scheme is presented below:

General Reaction for Schiff Base/Enaminone Formation

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|

Stereoselective Derivatization Controlled by Mesityl Steric Effects

The mesityl group is known for its significant steric bulk due to the three methyl groups on the phenyl ring, two of which are in the ortho positions. In principle, the steric hindrance imposed by the mesityl substituent at the 5-position of the 1,3-cyclohexanedione ring could play a crucial role in directing the stereochemical outcome of derivatization reactions. This steric control would arise from the mesityl group preferentially blocking one face of the molecule, thereby forcing incoming reagents to attack from the less hindered face.

This effect could be exploited in various stereoselective reactions, such as:

Alkylation: The formation of an enolate followed by reaction with an electrophile would likely occur from the face opposite to the bulky mesityl group.

Aldol and Michael Additions: The approach of aldehydes, ketones, or Michael acceptors to the enolate of this compound would be sterically directed.

The expected outcome of such a sterically controlled reaction is the preferential formation of one diastereomer over the other. The degree of stereoselectivity would depend on the size of the attacking reagent and the reaction conditions.

Hypothetical Stereoselective Alkylation

| Substrate | Reagent | Potential Major Diastereomer | Rationale |

|---|

Despite the sound theoretical basis for the steric influence of the mesityl group, a comprehensive review of the available scientific literature did not uncover specific research articles or experimental data detailing the stereoselective derivatization of this compound where the stereochemical outcome is explicitly controlled and analyzed in relation to the mesityl group's steric effects. Therefore, while the principles of stereocontrol are well understood, their specific application to this compound is not documented in the searched scholarly articles.

Applications in Advanced Materials and Catalysis Research

Precursors for Functional Organic Materials Research (e.g., Dyes)

Development of Agro-chemical Research (e.g., Herbicides via Chemical Synthesis)

In the field of agrochemical research, derivatives of 5-Mesityl-1,3-cyclohexanedione have been identified as active components in herbicidal formulations. The structural motif of 1,3-cyclohexanedione (B196179) is a key feature in a class of herbicides known as cyclohexanedione oximes. These compounds are effective against a variety of grass weeds.

A specific example is the compound 2-[(E)-1-[(E)-3-chloroallyloxyimino]propyl]-3-hydroxy-5-mesitylcyclohex-2-enone, which is cited as a cyclohexanedione oxime herbicide. This indicates that the 5-mesityl substituted cyclohexanedione core is a viable scaffold for the development of potent herbicides. The general class of cyclohexanedione herbicides acts by inhibiting the enzyme acetyl-Coenzyme A carboxylase (ACCase) in grasses, a vital enzyme for fatty acid synthesis, leading to the disruption of cell membrane production and ultimately, the death of the weed.

The synthesis of such herbicides often involves the multi-step chemical modification of the core 1,3-cyclohexanedione structure. While the precise synthetic route to the aforementioned 5-mesityl derivative is proprietary, the general synthesis of cyclohexanedione herbicides involves the acylation of the 1,3-dione, followed by the introduction of an oxime ether side chain.

Interdisciplinary Research Perspectives

Integration of Synthetic Chemistry with Computational Modeling for Design and Discovery

The synergy between synthetic chemistry and computational modeling has become a cornerstone in the rational design and discovery of novel molecules based on the 1,3-cyclohexanedione (B196179) framework. Computational techniques, particularly Quantitative Structure-Activity Relationship (QSAR) modeling and in silico screening, offer predictive insights that guide synthetic efforts, saving time and resources.

Recent studies on various 1,3-cyclohexanedione derivatives have successfully employed these methods to predict biological activity, offering a blueprint for designing new compounds like 5-Mesityl-1,3-cyclohexanedione analogs. nih.govacs.org For instance, QSAR models have been developed for cyclohexane-1,3-dione derivatives to identify key molecular descriptors that correlate with their inhibitory activity against specific biological targets, such as the c-Met tyrosine kinase, which is implicated in non-small-cell lung cancer (NSCLC). nih.govnih.govacs.org

These models are built using a variety of descriptors:

Physicochemical Descriptors: Properties like stretch-bend energy, the number of hydrogen bond acceptors, Connolly molecular area, and polar surface area. acs.org

Electronic Descriptors: Calculated values such as total energy, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). acs.org

Topological Descriptors: Numerical values that describe the atomic arrangement and bonding within the molecule. nih.gov

By employing statistical methods like Multiple Linear Regression (MLR) and machine learning algorithms like Artificial Neural Networks (ANN), researchers can establish robust correlations between these descriptors and the biological activity of the compounds. nih.govnih.govresearchgate.net This computer-aided approach allows for the virtual screening and optimization of new molecular designs before their actual synthesis. acs.org The predictions from these models can then guide synthetic chemists to prioritize molecules with the highest potential, such as specific derivatives of this compound, for targeted applications.

| Descriptor Type | Example Descriptor | Significance in Drug Design |

|---|---|---|

| Physicochemical | Polar Surface Area (PSA) | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Physicochemical | Connolly Molecular Area (CMA) | Relates to the molecule's size and shape, influencing its fit within a receptor's active site. |

| Electronic | HOMO/LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Topological | Total Connectivity | Reflects the degree of branching in the molecule, which can affect its binding affinity and solubility. |

Future Directions in the Synthesis of Structurally Complex 1,3-Cyclohexanedione Derivatives

The 1,3-cyclohexanedione scaffold is a versatile building block in organic synthesis, valued for its multiple reactive sites—two carbonyl groups and an active methylene (B1212753) group. journalcra.comresearchgate.net Future synthetic strategies are focused on leveraging this reactivity to construct increasingly complex and diverse molecular architectures, including polycyclic and spirocyclic systems.

Advanced catalytic methods are at the forefront of this endeavor. For example, palladium-catalyzed intramolecular diarylation has been successfully used to transform acyclic 1,3-diketones bearing aryl bromide groups into structurally diverse spiroditetralins. acs.org This strategy, which creates a sterically congested all-carbon quaternary center, could be adapted for this compound to generate novel spiro compounds, where the mesityl group could play a crucial role in directing the stereochemical outcome of the cyclization.

Other promising future directions include:

Multicomponent Reactions: Designing one-pot reactions that combine three or more reactants to rapidly build molecular complexity, incorporating the this compound core into larger, more intricate structures.

Domino and Cascade Reactions: Utilizing the inherent reactivity of the dione (B5365651) to trigger a sequence of intramolecular reactions, leading to the formation of complex polycyclic systems in a single synthetic operation. The synthesis of π-conjugated polycyclic compounds through the extrusion of chalcogen fragments from heterocyclic precursors demonstrates the potential for ring-construction strategies that could be applied to dione derivatives. beilstein-journals.org

Asymmetric Organocatalysis: Employing chiral organocatalysts to control the stereochemistry of reactions at the cyclohexanedione ring, a critical aspect for developing pharmacologically active molecules. The Diels-Alder reaction, a powerful tool for forming cyclic systems, can be used to construct the cyclohexadiene scaffold, which is closely related to cyclohexanedione. nih.gov

The presence of the bulky mesityl group at the 5-position is expected to significantly influence these synthetic transformations. It can provide steric hindrance that directs regioselectivity and stereoselectivity, potentially enabling the synthesis of unique and complex isomers that would be difficult to access otherwise.

| Synthetic Strategy | Description | Potential Application to this compound |

|---|---|---|

| Palladium-Catalyzed Spirocyclization | Intramolecular diarylation of diketones to form spirocyclic structures with all-carbon quaternary centers. acs.org | Synthesis of novel spiro compounds with controlled stereochemistry influenced by the mesityl group. |

| Diels-Alder Cycloaddition | A [4+2] cycloaddition reaction to form six-membered rings, a foundational method for building complex cyclic systems. nih.gov | Construction of fused or bridged polycyclic systems attached to the cyclohexanedione ring. |

| Chalcogen Extrusion Reactions | Synthesis of polycyclic aromatic compounds via the controlled extrusion of atoms like sulfur from heterocyclic precursors. beilstein-journals.org | A novel route to create fused aromatic rings onto the this compound scaffold. |

Potential for Novel Catalyst Development Based on Mesityl-Containing Scaffolds

The unique structural features of this compound make it a promising platform for the development of novel catalysts. The combination of the bidentate chelating ability of the 1,3-dione moiety and the distinct steric and electronic properties of the mesityl group offers significant potential in both organocatalysis and transition-metal catalysis.

The mesityl group (1,3,5-trimethylphenyl) is widely used in catalyst design for several key reasons:

Steric Bulk: It acts as a large, rigid blocking group that can create a well-defined chiral pocket around a catalytic center, thereby enhancing enantioselectivity in asymmetric reactions. wikipedia.org

Electronic Effects: The methyl groups are electron-donating, which can modulate the electronic properties of the catalyst, influencing its reactivity and stability. acs.org

Stabilization: Its steric hindrance can stabilize low-coordination or low-oxidation-state metal centers, preventing catalyst decomposition and enabling challenging transformations. wikipedia.org

In N-heterocyclic carbene (NHC) catalysis, for example, N-mesityl substituted catalysts have been shown to dramatically enhance reaction rates compared to less hindered analogs. rsc.orgnih.gov This effect is attributed to the mesityl group making the initial addition of the NHC to the substrate irreversible, thus accelerating the formation of the key Breslow intermediate. nih.gov

The this compound scaffold could be utilized in several ways for catalyst development:

Chiral Ligands for Transition Metals: The 1,3-dione unit is an excellent chelating ligand for a wide range of metal ions. researchgate.net By introducing chirality to the scaffold and coordinating it to a metal center (e.g., Palladium, Rhodium, Copper), the steric bulk of the mesityl group could be exploited to create highly effective asymmetric catalysts.

Organocatalyst Precursors: The cyclohexane (B81311) ring can serve as a rigid backbone for positioning catalytic functional groups. For instance, amine groups could be installed on the ring to create catalysts analogous to well-established 1,2- or 1,3-diamine organocatalysts, where the mesityl group would provide steric shielding to control access to the active site. nii.ac.jpacs.org

Photoredox Catalysis: The mesityl group is also found in photoredox catalysts, such as 9-mesityl-10-methylacridinium, highlighting its utility in modern synthetic methods. The incorporation of a mesityl-containing dione into more complex photocatalytic systems is a plausible future direction.

By leveraging these principles, this compound represents a valuable and underexplored scaffold for designing the next generation of catalysts with tailored steric and electronic properties for specific chemical transformations.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Mesityl-1,3-cyclohexanedione, and how can reaction conditions be optimized for purity and yield?

- Methodological Answer : The synthesis often involves acylation or condensation reactions. For example, 1,3-cyclohexanedione derivatives can react with mesityl oxide or substituted carboxylic acids under reflux with polyphosphoric acid as a catalyst . Key conditions include temperature control (e.g., 130°C for reflux) and stoichiometric ratios to minimize side products. Purification via recrystallization or column chromatography is critical, with purity verified by melting point (e.g., 206–208°C for related compounds) . Yield optimization requires monitoring reaction progress using TLC or GC-MS .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be analyzed?

- Methodological Answer :

- NMR : and NMR identify functional groups and regioselectivity. For example, enolic proton signals in 1,3-cyclohexanedione derivatives appear as singlets near δ 3.0–4.0 ppm .

- IR : Stretching vibrations for carbonyl groups (C=O) at ~1700 cm confirm diketone structure .

- GC-MS : Detects volatile byproducts and quantifies purity. Retention indices and fragmentation patterns (e.g., m/z 126 for methyl derivatives) aid interpretation .

- Melting Point : Consistency with literature values (e.g., 103–105°C for dimethyl analogs) validates crystallinity .

Q. How do reaction conditions influence the acylation of this compound, and what competing mechanisms exist?

- Methodological Answer : Acid-catalyzed acylation (e.g., using acetic acid or benzyloxyacetamidazolide) favors diketone activation via enol formation. Competing pathways include over-acylation or ring-opening, which can be mitigated by controlling reaction time and catalyst load (e.g., polyphosphoric acid at 10 mol%) . Zaitsev's rule may not always predict major products due to steric effects from mesityl groups, necessitating mechanistic studies via kinetic monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in solvent polarity, catalyst purity, or workup procedures. Systematic replication studies under controlled conditions (e.g., inert atmosphere, standardized reagents) are essential. Cross-referencing toxicity data (e.g., ACGIH guidelines for cyclohexanone analogs) ensures safety protocols do not inadvertently alter yields . Mixed-methods analysis, combining quantitative yield data with qualitative observations (e.g., color changes during reaction), helps identify overlooked variables .

Q. What strategies improve regioselectivity in multi-step syntheses using this compound as a precursor?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., ketones) using silyl ethers or acetals during functionalization .

- Catalytic Control : Transition metals (e.g., Pd or Ru) can direct coupling reactions to specific positions .

- Computational Modeling : DFT calculations predict electron density distribution to guide reagent choice (e.g., electrophilic vs nucleophilic attack sites) .

- Experimental Validation : Use isotopic labeling (e.g., ) to track regiochemical outcomes .

Q. What advanced computational and experimental methods predict novel applications of this compound in photoprotective materials?

- Methodological Answer :

- TD-DFT Simulations : Model UV-Vis absorption spectra to assess photostability and energy storage potential .

- Photochemical Assays : Measure quantum yields of excited-state reactions (e.g., Norrish-type cleavage) under controlled irradiation .

- Hybrid Systems : Co-crystallize with metal-organic frameworks (MOFs) to enhance thermal stability, monitored via DSC and PXRD .

- Environmental Testing : Evaluate degradation pathways using GC-MS and HPLC to ensure eco-compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.